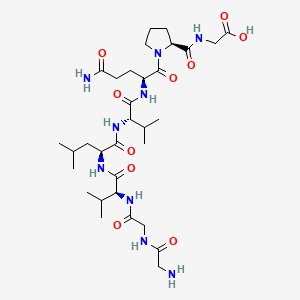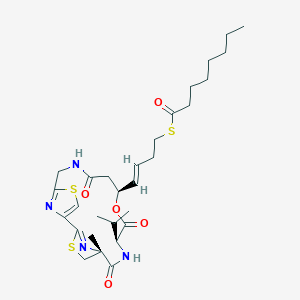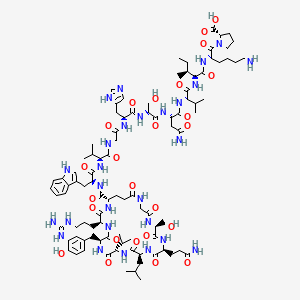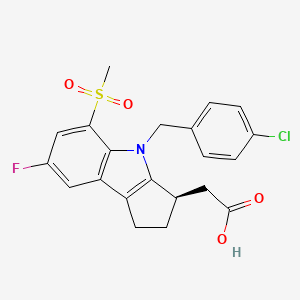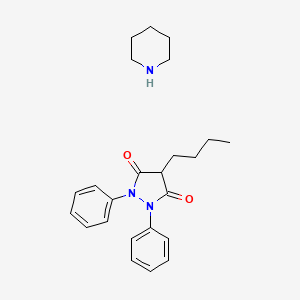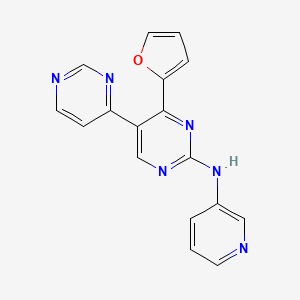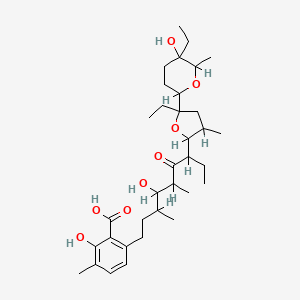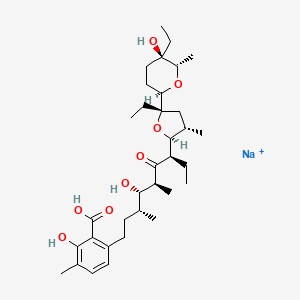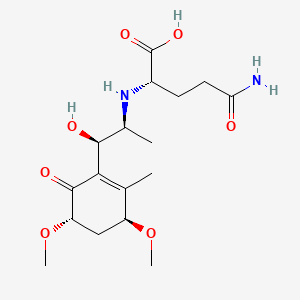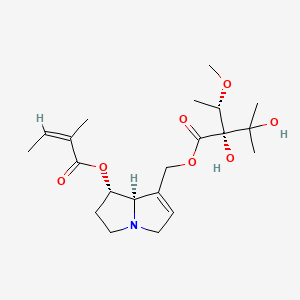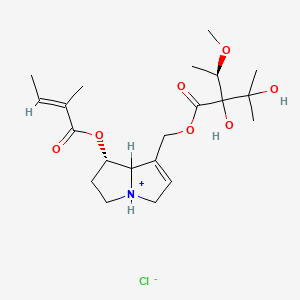
Lavendustin c
Descripción general
Descripción
Lavendustin C is a potent inhibitor of several key enzymes, including calcium/calmodulin-dependent protein kinase II (CaMK II), epidermal growth factor receptor (EGFR)-associated tyrosine kinase, and pp60c-src kinase. It is known for its significant role in inhibiting these kinases, making it a valuable compound in scientific research, particularly in the fields of biochemistry and pharmacology .
Aplicaciones Científicas De Investigación
Lavendustin C has a wide range of applications in scientific research:
Chemistry: It is used as a tool compound to study enzyme inhibition and protein interactions.
Biology: this compound is employed in cellular studies to investigate signal transduction pathways and cellular responses to kinase inhibition.
Medicine: It has potential therapeutic applications in cancer research due to its ability to inhibit tyrosine kinases, which are often overactive in cancer cells.
Industry: This compound is used in the development of kinase inhibitors and other pharmaceutical agents
In Vivo
In vivo studies have demonstrated the anti-inflammatory, antioxidant, anti-bacterial, and anti-cancer activities of Lavendustin C. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. It has also been shown to reduce oxidative stress and protect against oxidative damage in animal models of diabetes and other diseases. Additionally, this compound has been shown to inhibit the growth of certain cancer cells and reduce the risk of metastasis in animal models of cancer.
In Vitro
In vitro studies have shown that Lavendustin C can inhibit the growth of certain cancer cells and reduce the risk of metastasis. It has been shown to induce apoptosis in cancer cells and reduce the expression of certain cancer-promoting genes. Additionally, this compound has been shown to inhibit the growth of certain bacteria, including E. coli and S. aureus.
Mecanismo De Acción
Lavendustin C exerts its effects by inhibiting key kinases involved in cellular signaling pathways. It binds to the active sites of these enzymes, preventing their phosphorylation activity. This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. The primary molecular targets include CaMK II, EGFR-associated tyrosine kinase, and pp60c-src kinase .
Actividad Biológica
Lavendustin C has been shown to possess a wide range of biological activities, including anti-inflammatory, antioxidant, anti-bacterial, and anti-cancer activities. It has been shown to reduce inflammation in animal models of arthritis and other inflammatory diseases. Additionally, this compound has been shown to reduce oxidative stress and protect against oxidative damage in animal models of diabetes and other diseases. Moreover, this compound has been shown to inhibit the growth of certain cancer cells and reduce the risk of metastasis in animal models of cancer.
Biochemical and Physiological Effects
This compound has been shown to modulate the activity of certain enzymes and signaling pathways involved in cellular processes, such as apoptosis and cell cycle progression. Additionally, this compound has been shown to reduce the expression of certain cancer-promoting genes and inhibit the growth of certain bacteria, including E. coli and S. aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Lavendustin C for lab experiments include its availability, low cost, and wide range of biological activities. Additionally, this compound is relatively easy to synthesize, making it an attractive option for lab experiments. However, there are some limitations to using this compound for lab experiments. The exact mechanism of action of this compound is not yet fully understood, and its pharmacodynamics is still being studied. Additionally, this compound is not approved for use in humans, so it cannot be used in clinical trials.
Direcciones Futuras
The future directions for Lavendustin C research include further studies to elucidate its mechanism of action and pharmacodynamics. Additionally, further research is needed to determine the optimal dosage and formulation of this compound for therapeutic use in humans. Additionally, further studies are needed to evaluate the safety and efficacy of this compound for the treatment of various diseases and conditions. Furthermore, research is needed to explore the potential synergistic effects of this compound with other compounds, such as essential oils and other natural compounds. Finally, research is needed to evaluate the potential of this compound for use in the food industry, as a natural preservative and flavoring agent.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
Lavendustin C interacts with several enzymes and proteins. It is known to inhibit epidermal growth factor (EGF) receptor-associated tyrosine kinase with an IC50 value of 0.012 µM . Additionally, this compound also inhibits pp60 c-src(+) kinase and Ca2+ calmodulin-dependent kinase II with IC50 values of 0.5 and 0.2 µM, respectively . These interactions play a significant role in the biochemical reactions involving this compound.
Cellular Effects
In cellular processes, this compound has been observed to have significant effects. For instance, it has been found to inhibit tyrosine kinase-associated neutrophil degranulation and superoxide generation . This suggests that this compound can influence cell function, including impacts on cell signaling pathways and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, leading to enzyme inhibition or activation, and changes in gene expression. Its primary mechanism of action is through the inhibition of tyrosine kinases, which are enzymes that transfer a phosphate group from ATP to a protein in a cell .
Temporal Effects in Laboratory Settings
It is known that this compound strongly inhibits chemiluminescence, superoxide anion generation, myeloperoxidase and lysozyme release, and calcium mobilization . These effects suggest that this compound may have long-term impacts on cellular function in both in vitro and in vivo studies.
Metabolic Pathways
Given its role as a tyrosine kinase inhibitor, it is likely involved in pathways related to protein phosphorylation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lavendustin C can be synthesized through a multi-step chemical process. The synthesis typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dihydroxybenzaldehyde and 5-aminosalicylic acid.
Condensation Reaction: The initial step involves a condensation reaction between 2,5-dihydroxybenzaldehyde and 5-aminosalicylic acid to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the core structure of this compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification systems to ensure consistency and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Lavendustin C undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different substituents into the molecule, leading to the formation of analogs with varied properties
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of this compound.
Comparación Con Compuestos Similares
Similar Compounds
Lavendustin A: Another potent tyrosine kinase inhibitor with a similar structure but different potency and selectivity.
Genistein: A phytoestrogen that also inhibits tyrosine kinases but has a broader range of biological activities.
Staurosporine: A non-selective kinase inhibitor with a different mechanism of action and broader kinase inhibition profile
Uniqueness of Lavendustin C
This compound is unique due to its high specificity and potency in inhibiting CaMK II, EGFR-associated tyrosine kinase, and pp60c-src kinase. This specificity makes it a valuable tool in research focused on these particular kinases and their associated pathways .
Propiedades
IUPAC Name |
5-[(2,5-dihydroxyphenyl)methylamino]-2-hydroxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c16-10-2-4-12(17)8(5-10)7-15-9-1-3-13(18)11(6-9)14(19)20/h1-6,15-18H,7H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LULATDWLDJOKCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC2=C(C=CC(=C2)O)O)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60154856 | |
| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125697-93-0 | |
| Record name | Lavendustin C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125697-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125697930 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Hydroxy-5-(2,5-dihydrobenzyl)aminobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60154856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2,5-Dihydroxybenzylamino)-2-hydroxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LAVENDUSTIN C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HJM06BIW5M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Lavendustin C?
A1: this compound acts as a potent and cell-permeable inhibitor of tyrosine kinases, particularly targeting calcium/calmodulin-dependent protein kinases (CaMKII) [, , ].
Q2: How does this compound affect endothelial function?
A2: this compound has been shown to attenuate endothelium-dependent relaxation in rat aortic rings stimulated with acetylcholine, A23187, and thapsigargin. This effect is linked to its inhibition of nitric oxide (NO) synthesis through the CaMKII pathway, impacting eNOS activity and ultimately endothelial function [, ].
Q3: Can this compound influence the effects of lipopolysaccharide (LPS) on endothelial cells?
A3: Yes, this compound has been shown to prevent the increase in intercellular resistance caused by LPS in rat skeletal muscle microvascular endothelial cells. This suggests that LPS-induced attenuation of cell-to-cell communication might involve a tyrosine kinase-dependent pathway [].
Q4: How does this compound impact neutrophil activation?
A4: Research indicates that this compound inhibits various neutrophil responses to stimulation by monosodium urate monohydrate (MSUM) and calcium pyrophosphate dihydrate (CPPD) crystals. This includes inhibiting chemiluminescence, superoxide anion generation, myeloperoxidase and lysozyme release, and calcium mobilization, suggesting the involvement of tyrosine kinases in crystal-induced neutrophil activation [].
Q5: Does this compound affect cardiac calcium channels?
A5: Studies show that this compound can prevent the reduction in binding sites for calcium channel ligands in isolated rat hearts perfused under hypocalcemic conditions. This suggests that this compound, through its inhibition of CaMKII, plays a role in the remodeling of both sarcolemmal and sarcoplasmic reticulum calcium channels in response to changes in calcium handling [].
Q6: Can this compound be used to study the regulation of the Drosophila Eag potassium channel?
A6: Yes, this compound has been used to demonstrate that the Drosophila Eag potassium channel is a direct substrate of CaMKII. Inhibition of CaMKII by this compound reduces Eag current amplitude and accelerates inactivation, leading to hyperexcitability, consistent with the phenotype observed in CaMKII-inhibited conditions [].
Q7: Are there photolabile analogs of this compound?
A8: Yes, researchers have synthesized a photolabile nitrolavendustin analog that loses its inhibitory potency upon irradiation with near-UV light. This approach allows for light-dependent control of kinase activity and may offer a valuable tool for studying kinase-mediated signaling pathways [].
Q8: Has this compound been used in the discovery of antituberculosis agents?
A9: Yes, a high-throughput screening technique utilizing a fluorescent probe identified this compound as a potential inhibitor of Mycobacterium tuberculosis methionine aminopeptidase 1 (MtMET-AP1) []. This enzyme is crucial for bacterial proliferation and represents a promising target for developing new antituberculosis drugs.
Q9: What is the role of this compound in studying CAM induction in plants?
A10: this compound has been employed to investigate the signal transduction pathways involved in Crassulacean acid metabolism (CAM) induction in the common ice plant. Results showed that this compound, as a Ca2+/calmodulin-dependent protein kinase inhibitor, suppressed the stress-induced accumulation of specific gene transcripts, suggesting the involvement of protein phosphorylation events in this process [].
Q10: How does this compound compare to other tyrosine kinase inhibitors?
A11: While this compound is a widely used tool for studying tyrosine kinases, other inhibitors like genistein, tyrphostin A23, PP2, and geldanamycin also exist. Each inhibitor may exhibit different selectivity profiles for specific tyrosine kinases and downstream pathways [, ]. Therefore, choosing the appropriate inhibitor depends on the specific research question and target of interest.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



